4-Bromo-2,5-dimethoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, and its derivatives are cornerstones of modern organic and medicinal chemistry. rsc.orgpharmaguideline.com Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine scaffold is a key component in a vast number of compounds, ranging from natural products to pharmaceuticals and agrochemicals. lifechemicals.com The nitrogen atom imparts unique characteristics, including basicity and the ability to form hydrogen bonds, which are crucial for biological activity and synthetic versatility. rsc.org

Pyridine derivatives are integral to numerous natural products, including essential vitamins like pyridoxine (B80251) (Vitamin B6) and nicotinamide, as well as alkaloids. lifechemicals.com Their importance is further underscored by their prevalence in FDA-approved drugs, where they are the second most common nitrogen-containing heterocycle. lifechemicals.com Examples of such drugs include the antihypertensive Torasemide, the anti-cancer agent Vismodegib, and sulfapyridine, an antibacterial medication. pharmaguideline.comlifechemicals.com The wide-ranging biological activities exhibited by pyridine-containing molecules—spanning antibacterial, antiviral, anticancer, and anti-inflammatory properties—drive continuous research into their synthesis and application. researchgate.netresearchgate.net

The synthetic utility of pyridine derivatives stems from their ability to act as versatile building blocks. lifechemicals.com The pyridine ring can be modified through various reactions, and its electron-deficient nature influences its reactivity in substitution reactions. pharmaguideline.com This adaptability allows chemists to design and construct complex molecules with specific functions, making pyridine derivatives indispensable tools in drug discovery and materials science. rsc.orgresearchgate.net

Structural Context of 4-Bromo-2,5-dimethoxypyridine

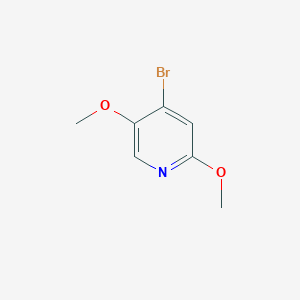

This compound is a polysubstituted pyridine derivative. Its core structure is the six-membered aromatic pyridine ring. This specific compound is characterized by the following substitutions:

A bromine atom at the C4 position of the pyridine ring.

Two methoxy (B1213986) groups (-OCH₃) at the C2 and C5 positions.

The presence and positioning of these functional groups define the compound's chemical properties and reactivity. The bromine atom at the C4 position is a key feature, as carbon-halogen bonds on aromatic rings are common handles for transition-metal-catalyzed cross-coupling reactions. The methoxy groups are electron-donating, which can influence the electron density of the pyridine ring and affect its reactivity in both electrophilic and nucleophilic substitution reactions.

Below are the key chemical identifiers for this compound:

| Property | Value |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| CAS Number | 1402666-95-8 |

Overview of Research Trajectories for Halogenated Dimethoxypyridines

Research on halogenated dimethoxypyridines is primarily focused on their application as intermediates in organic synthesis, particularly for the construction of complex molecular architectures. The halogen atom, typically bromine or chlorine, serves as a versatile functional group for introducing molecular diversity.

A dominant research trajectory for these compounds is their use in palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. beilstein-journals.org This reaction creates a new carbon-carbon bond by coupling the halogenated pyridine with an organoboron compound, such as a boronic acid or ester. libretexts.org This methodology is a powerful tool for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. youtube.comnih.gov

For instance, studies on the related compound 5-Bromo-2,4-dimethoxypyridine highlight its role as a precursor for generating boronic acid derivatives, which are then used in Suzuki-Miyaura reactions. Research involving 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has explored the sequence and selectivity of substitution in Suzuki-Miyaura reactions, demonstrating how different bromine atoms on the pyridine ring can be selectively replaced to build complex, multi-substituted arylpyridines. beilstein-journals.org These studies underscore a clear research interest in using bromo-dimethoxypyridines as building blocks for creating highly functionalized molecules that would be difficult to synthesize through other methods. nih.gov

The general scheme for a Suzuki-Miyaura coupling involving a bromo-dimethoxypyridine is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Halogenated Dimethoxypyridine (e.g., R-Br) | Boronic Acid/Ester (R'-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) & Base | Coupled Product (R-R') |

This synthetic strategy is central to the value of compounds like this compound in modern synthetic chemistry.

Scope and Objectives of the Research Focus on this compound

The primary objective of research involving this compound is its utilization as a specialized chemical building block . Its value is not typically as an end-product but as a key intermediate for the synthesis of more complex, high-value molecules.

The specific structural arrangement of this compound—a pyridine ring functionalized with a reactive bromine atom and two modulating methoxy groups—defines its research scope. The key objectives for employing this compound in a research context include:

Introduction of the 2,5-dimethoxypyridin-4-yl moiety: Using the bromine atom as a reactive site, the rest of the molecule can be incorporated into a larger target structure. This is most commonly achieved via cross-coupling reactions.

Synthesis of Novel Heterocyclic Compounds: Researchers can exploit the reactivity of the bromine atom to create new, previously unsynthesized molecules. These new compounds can then be screened for potential applications in medicinal chemistry, agrochemistry, or materials science.

Investigation of Reaction Mechanisms and Scope: As a substituted pyridine, this compound can be used as a substrate to study the scope and limitations of new synthetic methods or to probe the electronic and steric effects of substituents on reaction outcomes.

In essence, the research focus on this compound is driven by its potential to facilitate the efficient and targeted construction of complex chemical entities for academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMAUBNZVNEDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethoxypyridine

Precursor Selection and Preparation

Synthesis from 2,5-Dimethoxypyridine (B1356635) Precursors

The synthesis of 2,5-dimethoxypyridine can be approached through various methods, including the nucleophilic substitution of dihalopyridines. For instance, a common starting material is 2,5-dichloropyridine, which can undergo a double nucleophilic substitution reaction with sodium methoxide (B1231860) to yield 2,5-dimethoxypyridine. A patented method describes the reaction of a precursor compound with sodium methoxide in an alcoholic solvent, followed by a reaction in the presence of a metallic catalyst to obtain 2,5-dimethoxypyridine. google.com This two-step process is designed to be efficient, avoiding the use of expensive palladium catalysts and hazardous lithium reagents. google.com

Regioselective Functionalization Strategies

Once 2,5-dimethoxypyridine is obtained, the next critical step is the regioselective functionalization at the C4 position. The electronic properties of the pyridine (B92270) ring, influenced by the two methoxy (B1213986) groups, direct the regioselectivity of subsequent reactions. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. snnu.edu.cnarkat-usa.org In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at an adjacent position. In the case of 2,5-dimethoxypyridine, the methoxy groups can direct lithiation to the C4 position. The choice of the organolithium reagent and reaction conditions is crucial to favor the desired C4 lithiation over other possible positions. rsc.orgresearchgate.net

Lithiation-Borylation-Bromination Pathway

A robust and highly regioselective method for the synthesis of 4-Bromo-2,5-dimethoxypyridine involves a three-step sequence: lithiation, borylation, and subsequent bromination. This pathway leverages the formation of a boronic acid intermediate to precisely control the position of bromine introduction.

Formation of (2,5-Dimethoxypyridin-4-yl)boronic Acid

The initial step in this pathway is the regioselective lithiation of 2,5-dimethoxypyridine at the C4 position. This is typically achieved using a strong lithium base, such as n-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netchemicalbook.com The resulting 4-lithiated intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, to form the corresponding boronic acid ester. Subsequent acidic hydrolysis then yields (2,5-dimethoxypyridin-4-yl)boronic acid. The existence of this boronic acid is confirmed in chemical databases such as PubChem. uni.lu

Bromine Incorporation through Boronic Acid Substitution

With the (2,5-dimethoxypyridin-4-yl)boronic acid in hand, the bromine atom can be introduced at the C4 position through a halodeboronation reaction. A variety of reagents can be employed for this transformation. Copper-mediated bromination of aryl and heteroaryl boronic acids has emerged as a versatile and efficient method. nih.govnih.gov This reaction typically involves a copper catalyst and a bromine source. The reaction proceeds with a high degree of regioselectivity, replacing the boronic acid group with a bromine atom.

| Step | Reagents and Conditions | Product |

| Lithiation | 2,5-dimethoxypyridine, n-butyllithium, THF, -78 °C | 4-Lithio-2,5-dimethoxypyridine |

| Borylation | Triisopropyl borate, then acidic workup | (2,5-Dimethoxypyridin-4-yl)boronic acid |

| Bromination | Copper catalyst, Bromine source | This compound |

Optimization of Reaction Conditions for Industrial Scalability

For the synthesis of this compound to be viable on an industrial scale, optimization of each reaction step is crucial. This includes maximizing yield, minimizing reaction times, using cost-effective and safe reagents, and simplifying purification procedures.

For the lithiation-borylation sequence, the use of continuous flow reactors can offer significant advantages over traditional batch processes, including better temperature control, improved safety, and easier scalability. researchgate.net The choice of solvent can also play a critical role; for instance, using a mixture of toluene (B28343) and THF has been shown to increase the yield in similar borylation reactions. arkat-usa.org

In the bromination step, the development of robust and recyclable catalysts is a key area of research for industrial applications. Copper-mediated reactions are often favored due to the lower cost of copper compared to other transition metals like palladium. nih.govnih.gov Furthermore, optimizing the reaction conditions, such as temperature, solvent, and the specific copper catalyst and bromine source, is essential to achieve high conversion and selectivity, which are critical for cost-effective large-scale production. nih.gov The development of efficient synthesis methods for pyridine derivatives is an active area of research, with a focus on improving yields and reducing production costs. bris.ac.uk

Alternative and Emerging Synthetic Approaches for Halogenated Pyridines

The synthesis of halogenated pyridines is a critical area of research due to their prevalence as structural motifs in pharmaceuticals, agrochemicals, and materials science. vcu.edu Traditional methods for pyridine halogenation can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions and can lead to issues with regioselectivity. nih.gov Consequently, researchers have focused on developing alternative and more efficient synthetic strategies.

Direct Halogenation Methodologies

Direct halogenation of pyridine C-H bonds is an attractive approach as it offers a more atom-economical route compared to multi-step sequences. However, the inherent electronic properties of the pyridine ring make it resistant to standard electrophilic aromatic substitution (EAS) reactions that are effective for electron-rich arenes. nih.gov Overcoming this challenge has led to the development of several innovative direct halogenation techniques.

One strategy involves the temporary modification of the pyridine ring to increase its reactivity. For instance, pyridines can be converted into their corresponding N-oxides. This transformation increases the electron density of the ring, facilitating electrophilic attack, particularly at the 4-position. nih.gov Another advanced method employs specially designed phosphine (B1218219) reagents. In this approach, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This group then acts as a leaving group, allowing for its displacement by a halide nucleophile via an SNAr pathway. This technique is notable for its broad applicability to a range of unactivated pyridines and its utility in the late-stage halogenation of complex molecules. nih.gov

Researchers have also explored dearomatization−rearomatization processes. This involves transforming the electron-deficient pyridine into an electron-rich enamine-type intermediate, which can then readily undergo electrophilic halogenation. orgsyn.org A subsequent acid-promoted rearomatization step yields the desired meta-halogenated pyridine with high selectivity. orgsyn.org The choice of halogenating agent (N-halosuccinimide) can influence the position of halogenation on the intermediate, providing a degree of tunable regioselectivity. orgsyn.org

Table 1: Comparison of Direct Halogenation Strategies for Pyridines

| Methodology | Activating Principle | Typical Reagents | Key Advantages |

| N-Oxide Formation | Increases ring electron density | m-CPBA (for oxidation), Halogenating agent | Well-established, good for 4-position selectivity |

| Phosphonium Salt | Activation for nucleophilic substitution | Designed phosphines, Halide source (e.g., LiCl) | Broad scope, late-stage functionalization |

| Dearomatization-Rearomatization | Formation of reactive enamine intermediate | Dearomatizing agent, N-halosuccinimides | Access to meta-substituted pyridines |

Catalytic C-H Activation for Bromination

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of unreactive C-H bonds, including those on pyridine rings. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

Ruthenium-based catalysts have shown significant promise in this area. For example, a catalytic system using [{Ru(p-cymene)Cl₂}₂] has been successfully employed for the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. nih.gov This reaction utilizes tetrabutylammonium (B224687) tribromide (TBATB) as the bromine source and proceeds with high regioselectivity, providing access to products that are otherwise difficult to synthesize. nih.gov The utility of this method is further enhanced by its compatibility with one-pot subsequent reactions, such as cross-coupling, to introduce further molecular complexity. nih.gov The presence of a carboxylate additive can also improve reaction yields. nih.gov

Palladium catalysis has also been explored for C-H activation/cross-coupling reactions involving pyridine N-oxides. acs.org These reactions can couple the pyridine core with nonactivated secondary and even tertiary alkyl bromides, demonstrating a broad substrate scope. acs.org The mechanism is thought to involve a radical-type process for the cleavage of the C-Br bond, representing a unique application of palladium catalysis. acs.org

More recent research has delved into the intricate mechanisms of C-H activation using iridium complexes supported by pincer ligands. acs.orgchemrxiv.org These systems can activate the C-H bond at the 2-position of pyridine through a process where the pyridine first coordinates to a Lewis-acidic boron center on the pincer ligand, followed by insertion of the iridium into the C-H bond. acs.orgchemrxiv.org

Table 2: Research Findings in Catalytic C-H Bromination of Pyridine Derivatives

| Catalyst System | Directing Group | Position Selectivity | Bromine Source | Key Finding | Reference |

| [{Ru(p-cymene)Cl₂}₂] | 2-Phenyl | meta | TBATB | First example of transition-metal-catalyzed meta-selective C-H bromination. | nih.gov |

| Palladium Catalyst | N-Oxide | C2-position | Alkyl Bromides | Enables cross-coupling with nonactivated secondary/tertiary alkyl bromides. | acs.org |

| (PBP)Ir Complexes | Boryl Pincer Ligand | C2-position | N/A (C-H Activation) | Elucidates a novel mechanism involving boryl-direction and metal insertion. | acs.orgchemrxiv.org |

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing for the synthesis of chemical compounds, including halogenated pyridines. Its key benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net These features are particularly valuable for reactions that are highly exothermic or involve hazardous reagents, which can be common in halogenation chemistry. researchgate.net

The application of flow chemistry has been shown to significantly improve the synthesis of halo-substituted nicotinonitriles. Researchers at Virginia Commonwealth University developed a continuous-flow process that incorporated a dehydrating agent to prevent the dimerization of a key starting material. vcu.edu This innovation led to a dramatic increase in product yield from 58% in a batch process to 92% in the flow system. Furthermore, it streamlined a five-step batch process into a single continuous step, projecting a 75% reduction in production costs. vcu.edu

Flow reactors provide a safer environment for handling potentially unstable intermediates. For instance, the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives from azidoacrylates involves a thermolysis reaction that generates nitrogen gas. In a flow setup, a back-pressure regulator can safely manage this gas release, allowing the reaction to proceed smoothly at high temperatures (220 °C) with short residence times, achieving quantitative yields on both milligram and gram scales without the need for further purification. mdpi.com The unique capabilities of flow chemistry have the potential to revolutionize traditional chemical manufacturing methods. researchgate.net

Chemical Reactivity and Derivatization of 4 Bromo 2,5 Dimethoxypyridine

Bromine Functional Group Transformations

The bromine atom on the 4-bromo-2,5-dimethoxypyridine ring is the principal site for chemical modification. Its ability to act as a leaving group in nucleophilic substitutions or as a partner in metal-catalyzed cross-coupling reactions makes it a cornerstone for the derivatization of this molecule.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a fundamental transformation. The electron-withdrawing nature of the ring nitrogen atom makes the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen, respectively) electrophilic and thus susceptible to attack by nucleophiles. researchgate.net For this compound, the bromine atom is situated at one of these activated positions.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group (in this case, the bromide ion) is expelled, restoring the aromaticity of the pyridine ring and resulting in the substituted product. The stability of the Meisenheimer intermediate is a key factor in these reactions, and for substitutions at the 2- and 4-positions of a pyridine ring, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom, which provides significant stabilization. researchgate.net

While specific experimental data on the nucleophilic aromatic substitution of this compound is not extensively detailed in the surveyed literature, it is anticipated to react with a range of nucleophiles, such as amines and alkoxides, under appropriate conditions. For instance, the reaction of other halopyridines with amines is a common method for the synthesis of aminopyridines. researchgate.net The presence of the two electron-donating methoxy (B1213986) groups on the ring might decrease the electrophilicity of the carbon atom at the 4-position, potentially requiring more forcing conditions (e.g., higher temperatures or the use of a strong base) compared to an unsubstituted 4-bromopyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. libretexts.orgyonedalabs.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table is illustrative of typical conditions and not based on specific experimental data for this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Bromo-2-sulfonyloxypyridine | Phenylboronic acid | Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene (B28343) | ~99% |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to good |

| 4'-Bromoterpyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | Not specified |

The Ullmann coupling, or Ullmann condensation, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly carbon-oxygen (ether) and carbon-nitrogen (amine) bonds, from aryl halides. nih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern variations utilize catalytic amounts of copper, often with ligands, allowing for milder reaction conditions.

The reaction typically involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide to form the desired product. For this compound, an Ullmann coupling with a phenol (B47542) would yield a diaryl ether, while a reaction with an amine would produce an N-aryl amine. These transformations are valuable for the synthesis of a wide range of compounds. Although specific examples with this compound are not detailed in the surveyed literature, the general applicability of the Ullmann reaction to other aryl bromides is well-established. organic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the formation of carbon-carbon triple bonds. nih.govlibretexts.org The reaction mechanism involves a palladium cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle, which is believed to facilitate the formation of a copper(I) acetylide intermediate.

A Sonogashira coupling of this compound with a terminal alkyne would be expected to yield a 4-alkynyl-2,5-dimethoxypyridine. Such reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which also often serves as the solvent. While specific data for this compound is scarce, the Sonogashira coupling of other brominated heterocycles, such as 4-bromo-6H-1,2-oxazines, has been successfully demonstrated, suggesting the viability of this transformation. nih.gov

Other metal-catalyzed cross-coupling reactions, such as the Heck, Stille, and Hiyama couplings, could also potentially be applied to this compound for the formation of various carbon-carbon bonds, further highlighting its utility as a synthetic intermediate.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides This table is illustrative of typical conditions and not based on specific experimental data for this compound.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Generic Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

Reductive Debromination Pathways

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, reduction with metal hydrides, or the use of specific reducing agents in the presence of a catalyst. For example, direct nitration of pyridine can be difficult, but a synthetic route involving the introduction of bromo groups, followed by nitration and then debromination, can yield nitropyridines. libretexts.org While specific protocols for the reductive debromination of this compound are not well-documented, general methods for the dehalogenation of aryl halides are known and could likely be adapted for this substrate.

Methoxy Group Transformations

The methoxy groups at the C2 and C5 positions are significant modulators of the ring's electron density and are themselves susceptible to chemical transformation, primarily through demethylation.

The cleavage of the methyl-ether bond in this compound is a key transformation that yields the corresponding pyridinols, which typically exist in their more stable pyridinone tautomeric forms. This reaction is generally accomplished using strong Lewis acids or proton acids that can facilitate the cleavage of the robust aryl-O-CH₃ bond.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). wikipedia.orggoogle.com The reaction proceeds by the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org While specific studies on this compound are not extensively documented in peer-reviewed literature, the reaction can be expected to proceed under standard conditions, typically using one or more equivalents of BBr₃ in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. bldpharm.com The initial product would be an aryloxydibromoborane, which upon aqueous workup, yields the corresponding phenol (a pyridinol in this case). google.com

Depending on the stoichiometry of the demethylating agent, selective mono-demethylation or complete di-demethylation can be achieved.

Another classical method for ether cleavage is the use of strong proton acids like hydrobromic acid (HBr) or hydriodic acid (HI), often at elevated temperatures. Heating with pyridine hydrochloride is also a known method for demethylating phenolic ethers. wikipedia.orgrsc.org This process involves the protonation of the ether oxygen by the pyridinium (B92312) ion, followed by nucleophilic attack by the chloride ion on the methyl group. wikipedia.org Microwave-assisted demethylation using pyridine hydrochloride under solvent-free conditions has also been reported as an efficient method for cleaving methyl aryl ethers. rsc.org

The products of these reactions, 4-bromo-2-hydroxy-5-methoxypyridine, 4-bromo-5-hydroxy-2-methoxypyridine, and 4-bromo-2,5-dihydroxypyridine, are valuable intermediates that can undergo further reactions at the hydroxyl groups or the pyridine ring.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers This table presents generalized conditions for reactions analogous to the demethylation of this compound, as specific literature data for this compound is limited.

| Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temp. | Pyridinol/Pyridinone |

| Pyridine Hydrochloride | None (molten) | 180-220 °C | Pyridinol/Pyridinone |

| Hydrobromic Acid (HBr) | Acetic Acid or H₂O | Reflux | Pyridinol/Pyridinone |

The O-demethylation of aryl methyl ethers with Lewis acids like boron tribromide is a well-studied process. The reaction is initiated by the formation of a Lewis acid-base adduct between the ether's oxygen atom and the boron center of BBr₃. wikipedia.org This coordination weakens the C-O bond of the ether.

The mechanism then proceeds via one of two potential pathways:

Intramolecular bromide transfer: A bromide atom from the coordinated BBr₃ directly attacks the methyl carbon in an Sₙ2 fashion.

Intermolecular attack: The initial adduct can dissociate to form a cationic oxonium species and a BBr₄⁻ anion. The bromide from the BBr₄⁻ anion then acts as the nucleophile to attack the methyl group. sigmaaldrich.com

Recent computational studies suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and producing a triphenoxyborane species before hydrolysis. sigmaaldrich.com The reaction with this compound would involve the stepwise cleavage of the two methoxy groups, with the relative reactivity of the C2 and C5 methoxy groups depending on steric and electronic factors. Upon completion of the cleavage, hydrolysis of the resulting borane-ether complex liberates the final pyridinol/pyridinone product(s) and boric acid.

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily participating in reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be easily alkylated by reaction with alkyl halides, a classic transformation known as the Menshutkin reaction. mdpi.com This Sₙ2 reaction results in the formation of a quaternary pyridinium salt. For instance, reacting this compound with an alkylating agent such as methyl iodide would yield 4-bromo-2,5-dimethoxy-1-methylpyridinium iodide. mdpi.comacs.org These reactions are typically carried out in polar aprotic solvents. mdpi.com The resulting pyridinium salts have altered reactivity compared to the parent pyridine; the ring becomes significantly more electron-deficient and thus more susceptible to nucleophilic attack. google.com

N-Acylation: N-Acylation of pyridines occurs upon treatment with acylating agents like acyl halides or anhydrides. organic-chemistry.orgwikipedia.org This reaction forms N-acylpyridinium salts, which are generally highly reactive and often used as intermediates for acylation of other nucleophiles. organic-chemistry.orgresearchgate.net Due to the electron-donating effect of the two methoxy groups, the nitrogen atom of this compound is expected to be sufficiently nucleophilic to react with common acylating agents. chemrxiv.org

Table 2: Representative N-Alkylation and N-Acylation Reactions of Pyridines This table presents general examples of N-alkylation and N-acylation, as specific literature data for this compound is limited.

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzylpyridinium Bromide Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpyridinium Chloride Salt |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylpyridinium Acetate Salt |

Formation of N-Oxides: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved by treating the pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in a suitable solvent like acetic acid. organic-chemistry.org The resulting this compound N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide oxygen atom is a strong electron-donating group, which increases the electron density at the C2 and C4 positions of the ring, facilitating electrophilic substitution at these positions while also activating them towards certain nucleophilic attacks. wikipedia.org

Formation of Quaternary Salts: As discussed in the N-alkylation section, quaternary pyridinium salts are readily formed by the reaction of the pyridine with alkyl halides. acs.orgresearchgate.net These salts are ionic compounds and are generally crystalline solids. The formation of a quaternary salt dramatically alters the reactivity of the pyridine ring. The positive charge on the nitrogen atom makes the ring highly electron-deficient, which activates the positions ortho and para (C2, C4, C6) to the nitrogen for nucleophilic aromatic substitution. google.com This increased reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles. google.com

Strategic Derivatization for Advanced Building Blocks

This compound is a valuable starting material for the synthesis of more complex and functionally diverse molecules, particularly for applications in medicinal chemistry and materials science. csmres.co.ukresearchgate.net The presence of multiple distinct reactive sites allows for selective and sequential modifications.

The bromine atom at the C4 position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds. A closely related compound, 5-bromo-2,4-dimethoxypyridine, is noted as a precursor for boronic acid derivatives used in Suzuki-Miyaura reactions.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-aminopyridine (B3432731) derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These cross-coupling reactions, combined with the transformations of the methoxy groups and the pyridine nitrogen, enable a modular approach to synthesizing a wide array of substituted pyridine derivatives. whiterose.ac.uk These derivatives are often core structures in pharmacologically active compounds and advanced organic materials. csmres.co.ukresearchgate.net The ability to fine-tune the electronic and steric properties of the molecule through these derivatization strategies makes this compound an important building block in modern organic synthesis.

Preparation of Boronic Esters and Other Organometallic Reagents

The conversion of the C-Br bond in this compound into a carbon-metal or carbon-boron bond is a critical first step for many synthetic applications. Common strategies include metal-halogen exchange to form organolithium or Grignard reagents, which can then be used to prepare other derivatives like boronic esters.

Organolithium and Grignard Reagents

The formation of organometallic reagents from aryl halides is a well-established methodology. wikipedia.orgwikipedia.org Lithium-halogen exchange is a frequently utilized method to create organolithium species from aryl bromides. This reaction is typically rapid, often proceeding at very low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgharvard.edu The reaction involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgscribd.com

Alternatively, Grignard reagents can be prepared by reacting the organic halide with magnesium metal, often activated to remove the passivating oxide layer. wikipedia.orgadichemistry.comchemguide.co.uk This reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. chemguide.co.uk

While specific studies detailing the formation of these reagents from this compound are not prevalent, the general conditions for analogous bromo-substituted heterocycles can be applied. A typical challenge with pyridyl systems is the potential for the organometallic reagent to add to the pyridine ring itself; however, the exchange reaction is often faster, especially at low temperatures. nih.gov

Table 1: General Conditions for Organometallic Reagent Formation from Aryl Bromides

| Reagent Type | Typical Conditions | Solvent | Temperature |

|---|---|---|---|

| Organolithium | n-BuLi or t-BuLi | THF, Diethyl ether | -78 °C to 0 °C |

| Grignard Reagent | Mg metal, Iodine (activator) | THF, Diethyl ether | Room Temp. to Reflux |

This table presents generalized conditions based on established methods for aryl halides. wikipedia.orgadichemistry.comchemguide.co.uk

Boronic Ester Synthesis

Pinacol (B44631) boronic esters are highly valuable synthetic intermediates, prized for their stability and utility in Suzuki-Miyaura cross-coupling reactions. There are several routes to synthesize them from an aryl bromide. One common method involves the initial formation of an organolithium or Grignard reagent, which is then quenched with a borate (B1201080) ester, such as isopropoxyboronic acid pinacol ester or trimethyl borate, followed by acidic workup with pinacol. youtube.com

Another approach is the direct, palladium-catalyzed Miyaura borylation reaction, which couples the aryl bromide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). More recently, transition-metal-free methods have also been developed, using silylboranes in the presence of a base. orgsyn.orgenamine.net

Table 2: Illustrative Synthesis of a Pyridine Boronic Ester

| Starting Material | Reagents | Product | Yield | Reference Method |

|---|

This table illustrates common synthetic routes. Yields are typical for analogous aryl bromide substrates.

Synthesis of Advanced Polyfunctional Pyridine Scaffolds

The organometallic and boronic ester derivatives of this compound serve as versatile building blocks for constructing more elaborate, polyfunctional pyridine scaffolds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl groups. harvard.edumdpi.com

This reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligands, and base can be critical for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov For instance, the coupling of a pyridine boronic ester with a different aryl halide, or vice-versa, allows for the modular synthesis of biaryl and poly-aryl systems. Such scaffolds are of significant interest in the development of new pharmaceutical agents and functional materials. nih.govresearchgate.net

Studies on related bromo-pyridines demonstrate that Suzuki couplings can be performed with high efficiency, affording novel pyridine derivatives in good to excellent yields. nih.gov These reactions often tolerate a wide range of functional groups on the coupling partner, making it a robust method for creating diverse molecular libraries. nih.govresearchgate.net

Table 3: Representative Suzuki Cross-Coupling for Polyfunctional Pyridine Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference Method |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85% | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ / K₂CO₃ | 4-Phenylbenzophenone | High | mdpi.com |

| 2,4-Dibromopyridine | Styreneboronic acid | Pd(PPh₃)₄ / TlOH | 4-Bromo-2-styrylpyridine | 78% | researchgate.net |

This table provides examples of Suzuki reactions on analogous bromo-substituted rings to illustrate the synthesis of polyfunctional scaffolds. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy groups. The pyridine ring has two protons, and their chemical shifts are influenced by the positions of the bromo and dimethoxy substituents. The two methoxy groups will each give rise to a singlet, though their chemical shifts may be slightly different due to their electronic environments.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts dictated by the electron-donating methoxy groups and the electron-withdrawing bromine atom. The carbon atoms of the two methoxy groups will be observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 7.0 - 7.5 | - |

| H-6 | ~ 8.0 - 8.5 | - |

| OCH₃ (at C-2) | ~ 3.9 | ~ 56 |

| OCH₃ (at C-5) | ~ 3.8 | ~ 55 |

| C-2 | - | ~ 158 |

| C-3 | - | ~ 110 |

| C-4 | - | ~ 115 |

| C-5 | - | ~ 145 |

| C-6 | - | ~ 148 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential. researchgate.netyoutube.comprinceton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a cross-peak between the H-3 and H-6 protons would not be expected as they are not on adjacent carbons. However, long-range couplings might be observable. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the C-3 and C-6 signals based on the previously assigned H-3 and H-6 proton signals. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This would be particularly useful to confirm the spatial proximity of the methoxy groups to the adjacent protons on the pyridine ring. For instance, a NOESY correlation would be expected between the methoxy protons at C-2 and the H-3 proton. researchgate.net

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.com For instance, in the synthesis of this compound, one could monitor the disappearance of the starting material's signals and the appearance of the product's signals over time. This can provide valuable information about reaction kinetics and help in optimizing reaction conditions. While specific studies on reaction monitoring for the synthesis of this particular compound were not found, the general principles of using NMR for such purposes are well-established for pyridine derivatives. acs.orguj.edu.pl

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₈BrNO₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. libretexts.org While a specific HRMS report for this compound was not found in the searched literature, HRMS is a standard characterization technique for novel compounds. acs.org

Table 2: Predicted HRMS Data for this compound (Note: These are calculated theoretical values.)

| Ion | Calculated Exact Mass |

| [C₇H₈⁷⁹BrNO₂]⁺ | 216.9760 |

| [C₇H₈⁸¹BrNO₂]⁺ | 218.9740 |

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that can serve as a "fingerprint" for the molecule and offer clues about its structure. libretexts.orgchemguide.co.uktutorchase.comlibretexts.org The fragmentation of this compound under electron ionization would likely involve the loss of methyl groups from the methoxy substituents, the loss of a CO group, and cleavage of the pyridine ring. The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions that contain it. Analysis of the fragmentation of related brominated aromatic compounds can provide insights into the expected fragmentation pathways. oup.comnih.govpsu.edu

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts. researchgate.net

Key expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Medium to strong bands from the methoxy groups between 3000-2850 cm⁻¹.

Aromatic C=C and C=N Bending: Several sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Asymmetric C-O-C Stretch: A strong, prominent band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

Symmetric C-O-C Stretch: A medium intensity band located near 1050-1020 cm⁻¹.

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 600-500 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound This table presents expected wavenumber ranges based on standard FT-IR correlation data.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Pyridine Ring |

| 3000-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600-1400 | C=C and C=N Bending | Pyridine Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 600-500 | C-Br Stretch | Bromo-Aromatic |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is complementary to FT-IR and involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation. researchgate.net

Key expected Raman signals include:

A strong signal for the symmetric "breathing" mode of the pyridine ring.

Characteristic shifts for the C-O-C stretching vibrations of the methoxy groups.

A distinct signal for the C-Br stretching vibration.

Analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the pyridine core, the bromo-substituent, and the dimethoxy groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems. uzh.ch

The chromophore in this compound is the substituted pyridine ring system. The presence of the methoxy groups (auxochromes) and the bromine atom, along with the conjugated π-electrons of the aromatic ring, leads to characteristic electronic transitions. libretexts.org

Based on data from the closely related chromophore in 4-bromo-2,5-dimethoxyphenethylamine (B3395496) and 4-bromo-2,5-dimethoxyamphetamine, this compound is expected to exhibit strong absorption in the UV region. psu.educaymanchem.comcaymanchem.com The primary absorption bands are due to π → π* transitions within the aromatic system. The presence of the nitrogen heteroatom in the pyridine ring, compared to a benzene (B151609) ring, would slightly alter the energies of these transitions. The spectrum would likely show two main absorption maxima. caymanchem.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound Values are inferred from the closely related 4-bromo-2,5-dimethoxy-substituted benzene chromophore.

| Approximate λmax (nm) | Electronic Transition | Chromophore Component |

| ~205-210 | π → π | Pyridine Ring |

| ~295-300 | π → π | Substituted Pyridine System |

Correlation with Electronic Structure and Conjugation

The electronic absorption characteristics are directly correlated with the molecule's electronic structure. The π-system of the pyridine ring, extended by the substituents, dictates the energy required for electron promotion from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtanta.edu.eg

X-ray Crystallography

The molecular structure of compounds containing the 4-bromo-2,5-dimethoxy moiety has been investigated through single-crystal X-ray diffraction. For instance, the crystal structure of 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile, a related biphenyl (B1667301) derivative, was determined to crystallize in a system that allows for detailed analysis of its three-dimensional arrangement. nih.govnih.gov Similarly, the crystal structure of 4,4'-di-bromo-2',5'-dimeth-oxy-[1,1'-biphen-yl]-2,5-dione has been elucidated, revealing key structural features. nih.gov These studies are crucial for understanding the spatial orientation of the atoms within the crystal lattice. mdpi.com

In the crystal structure of the analogue 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile, specific bond lengths and torsion angles provide insight into the molecule's conformation. The Br1—C1 bond length is reported as 1.885 (1) Å. nih.gov The molecule exhibits a significant twist, with a dihedral angle of 53.59 (7)° between the substituted benzene rings. nih.govnih.gov The torsion angle C5—C4—C7—C8 is noted as -126.5 (2)°. nih.gov

For another analogue, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the torsion angle for the 4-bromo phenyl ring is found to be Br1—C6—C5—C4 = -180.0 (2)°. urfu.ru

Interactive Data Table of Bond and Torsion Angles for Analogues:

| Analogue Compound | Parameter | Value | Source |

|---|---|---|---|

| 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile | Br1—C1 Bond Length | 1.885 (1) Å | nih.gov |

| 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile | Dihedral Angle (between rings) | 53.59 (7)° | nih.govnih.gov |

| 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile | C5—C4—C7—C8 Torsion Angle | -126.5 (2)° | nih.gov |

| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | Br1—C6—C5—C4 Torsion Angle | -180.0 (2)° | urfu.ru |

The crystal packing of these related molecules is governed by various intermolecular forces. In the crystal of 4'-bromo-2,5-dihydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3,4-dicarbonitrile, molecules associate through intermolecular O-H⋯N hydrogen bonds, forming chains that are further linked by weak C-H⋯N interactions. nih.gov This results in a two-dimensional structure. nih.gov The dimethoxybenzene rings of adjacent molecules stack, with intercentroid distances for the rings being 4.107 (1) Å, though a closer π-interaction of 3.598 (1) Å is observed between specific carbon-carbon bond centroids. nih.gov

In the case of 4,4'-di-bromo-2',5'-dimeth-oxy-[1,1'-biphen-yl]-2,5-dione, the crystal packing involves a combination of weak π–π stacking interactions with centroid-centroid separations of 4.044 (2) and 4.063 (3) Å, weak C-H⋯O hydrogen bonding, and Br⋯Br halogen bonding. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of and separating this compound and its related compounds from reaction mixtures and impurities.

HPLC is a widely used technique for the analysis of brominated dimethoxy-substituted aromatic compounds. For the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B), HPLC methods have been developed for its separation. One method utilizes a C18 stationary phase with an acidic mobile phase (pH 3). psu.edu Another reported method for 2C-B employs a gradient elution with a mobile phase consisting of methanol (B129727) and a buffer solution. The gradient runs from an initial composition of 5:95 (methanol:buffer), holds for 10 minutes, then changes to 80:20 over 10 minutes, and finally returns to 5:95 over another 10 minutes. scribd.com Samples are typically dissolved in a buffer solution, sonicated, and filtered before injection. scribd.com

Interactive Data Table of HPLC Conditions for a Related Analogue:

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 | psu.edu |

| Mobile Phase | Methanol and Buffer (gradient) | scribd.com |

| Initial Gradient | 5:95 (Methanol:Buffer) for 10 min | scribd.com |

| Mid Gradient | To 80:20 (Methanol:Buffer) over 10 min | scribd.com |

| Final Gradient | To 5:95 (Methanol:Buffer) over 10 min | scribd.com |

| Sample Preparation | Dissolved in buffer, sonicated, filtered (0.45-micron) | scribd.com |

UPLC, which uses smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. For the analysis of a related bromo-substituted pyridine derivative, 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide, a reverse-phase UPLC method is available using columns with 3 µm particles. sielc.com This indicates that UPLC is a suitable technique for the rapid purity assessment of compounds within this chemical class, offering enhanced resolution and reduced analysis times.

Advanced Spectroscopic Characterization and Structural Elucidation

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds without decomposition. For compounds with low volatility, such as those containing polar functional groups, derivatization is a crucial step to enhance their volatility and improve chromatographic behavior. researchgate.netresearchgate.net This section explores the application of GC in the analysis of volatile derivatives of 4-Bromo-2,5-dimethoxypyridine.

While direct GC analysis of this compound is feasible, the creation of volatile derivatives can be employed to enhance separation efficiency and detection sensitivity, particularly when analyzing complex matrices. The primary approaches for derivatization involve alkylation and acylation, which target any potential active hydrogens, though for an ether like this compound, derivatization is more commonly applied to its metabolites or related precursor compounds that may possess hydroxyl or amino groups. researchgate.netobrnutafaza.hr

The analysis of volatile derivatives of substituted pyridines by gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established method for their identification and quantification. researchgate.netnih.gov The derivatization process aims to modify the chemical structure of a compound to make it more amenable to GC analysis by increasing its volatility and thermal stability. researchgate.net For pyridine (B92270) derivatives, this is particularly relevant when functional groups that can form hydrogen bonds are present. researchgate.net

Research on related brominated and methoxylated aromatic compounds provides a framework for understanding the potential GC analysis of this compound derivatives. For instance, studies on substituted N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines have demonstrated successful gas chromatographic separation on mid-polarity capillary columns. ojp.gov The elution order in such cases often relates to the steric crowding of the aromatic ring substituents. ojp.gov

Illustrative GC Parameters for Analysis of a Hypothetical Derivatized Compound:

The following table outlines plausible GC conditions for the analysis of a hypothetical volatile derivative of a related compound, based on common practices for similar analytes.

| Parameter | Condition |

| GC System | Agilent 7890A GC with 5975C MS Detector |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MSD Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Electron Energy | 70 eV |

Derivatization and Expected Retention Behavior:

While this compound itself lacks active hydrogens for common derivatization reactions like silylation or acylation, its potential precursors or metabolites might contain functional groups amenable to such modifications. researchgate.netobrnutafaza.hr For example, if a related compound contained a hydroxyl group, it could be converted to a more volatile trimethylsilyl (B98337) (TMS) ether. obrnutafaza.hr The formation of derivatives such as pentafluorobenzyl ethers can also be utilized, especially to enhance detectability with an electron capture detector (ECD). gcms.cz

The following table illustrates hypothetical retention data for this compound and a potential derivatized analogue on a non-polar GC column. The introduction of a derivatizing group would typically alter the retention time.

| Compound | Derivative Type | Hypothetical Retention Time (min) |

| This compound | None | 12.5 |

| Hypothetical Hydroxylated Analogue | None | 13.2 |

| Hypothetical Hydroxylated Analogue | TMS Ether | 11.8 |

The data in the table is for illustrative purposes to demonstrate the principles of GC analysis of such compounds. The actual retention times would be dependent on the specific analytical conditions and the nature of the derivative. The increased volatility of the TMS ether derivative would be expected to lead to a shorter retention time compared to its underivatized, more polar counterpart.

In the context of forensic or metabolic studies, GC-MS analysis of derivatives is invaluable. For example, the metabolism of the structurally related 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has been investigated using GC/MS to identify various metabolites in urine. nih.gov Similar approaches could be applied to study the biotransformation of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. ntnu.no For 4-Bromo-2,5-dimethoxypyridine, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating its properties. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is performed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netglobalresearchonline.net This process identifies the equilibrium geometry by finding the minimum energy conformation on the potential energy surface. ntnu.no

Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the orientation of the methoxy (B1213986) groups relative to the pyridine (B92270) ring is of particular interest. Computational studies on similar substituted pyridines and aromatic compounds have shown that different conformers can exhibit distinct energies and reactivities. researchgate.neteurjchem.com The planarity of the pyridine ring is a key feature, with substituents potentially causing minor deviations. smolecule.com The most stable conformer is typically the one with the lowest calculated energy.

Table 1: Selected Optimized Geometrical Parameters for a Substituted Pyridine Derivative (Illustrative Example) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.895 | C-C-Br | 119.5 | C-C-C-N | 0.1 | | C-O | 1.360 | C-O-C | 117.8 | H-C-O-C | 180.0 | | C-N | 1.334 | C-N-C | 116.9 | - | - | Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. acs.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. jchps.com These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.netglobalresearchonline.net

The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, C-C ring vibrations, or C-Br stretching. researchgate.net This detailed assignment is crucial for interpreting experimental spectra and understanding the vibrational characteristics of the molecule. ijfans.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine (Illustrative Example)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment (PED) |

|---|---|---|---|

| ν(C-H) aromatic | 3080 | 3085 | C-H stretch |

| ν(C=N) | 1580 | 1585 | C=N stretch |

| ν(C-Br) | 650 | 655 | C-Br stretch |

| δ(C-H) | 820 | 825 | C-H out-of-plane bend |

Note: This table is illustrative. Specific data for this compound would be needed for an accurate comparison.

Electronic Structure Analysis

The electronic properties of this compound dictate its reactivity and interactions with other molecules. Computational methods provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.orgwmocollege.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. wmocollege.ac.in A smaller gap generally indicates higher reactivity. researchgate.net DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy groups, while the LUMO may have significant contributions from the pyridine ring and the bromine atom.

Table 3: Calculated HOMO-LUMO Energies for a Substituted Pyridine (Illustrative Example)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the specific molecule and level of theory used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netchemrxiv.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to attack by electrophiles. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom and the oxygen atoms of the methoxy groups, making them potential sites for protonation or coordination to metal ions. The area around the hydrogen atoms and potentially the bromine atom would exhibit positive potential. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dereadthedocs.io This method provides insights into hybridization, charge distribution, and intramolecular interactions. uni-muenchen.de

NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory. For this compound, NBO analysis would detail the hybridization of the atoms in the pyridine ring and the substituents, as well as the nature of the C-Br, C-O, and C-N bonds. It would also reveal important delocalization effects, such as the interaction of the oxygen lone pairs with the π-system of the pyridine ring.

Intermolecular Interaction Analysis

Understanding how molecules interact with each other in the solid state is fundamental to predicting crystal structures and material properties.

Quantum Chemical Topology (QCT) and AIM Analysis

The Quantum Theory of Atoms in Molecules (QCT/AIM) would be used to analyze the electron density distribution to characterize the chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one could determine the strength and nature of interactions like halogen bonds involving the bromine atom and hydrogen bonds involving the methoxy groups or the pyridine nitrogen. The properties of the electron density at these points provide quantitative data on the stability and characteristics of these interactions.

Reaction Mechanism Studies

Computational chemistry is invaluable for mapping out the energetic landscape of chemical reactions, identifying transition states, and predicting product distributions.

Computational Elucidation of Reaction Pathways and Transition States

To study the reactivity of this compound, for example in cross-coupling reactions like Suzuki or Stille coupling, density functional theory (DFT) calculations would be employed. Researchers would model the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway would be identified. The geometries of the transition states would provide crucial information about the bond-making and bond-breaking processes.

Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, computational models can predict the regioselectivity. By comparing the activation energies for the different pathways leading to various isomers, one could predict which product will be preferentially formed. For instance, in reactions involving substitution on the pyridine ring, calculations could determine whether a reaction is more likely to occur at a position ortho, meta, or para to the existing substituents by evaluating the stability of the intermediates and transition states for each possibility.

While these computational methodologies are well-established, their specific application to this compound has not been reported in the available scientific literature. Further experimental and computational research is needed to provide the specific data for this compound.

Applications in Advanced Chemical Synthesis and Functional Materials

Building Block for Specialized Reagents and Ligands

The reactivity of 4-Bromo-2,5-dimethoxypyridine also makes it a valuable building block for the creation of specialized reagents and ligands with tailored properties for specific chemical applications.

Synthesis of Ligands for Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in this compound can act as a coordinating site for transition metals. tuwien.at By strategically modifying the molecule, it can be incorporated into the structure of more complex ligands. For example, the bromine atom can be displaced by phosphine (B1218219) groups through nucleophilic substitution or cross-coupling reactions, leading to the formation of phosphine-pyridine ligands. acs.org These types of ligands are highly sought after in transition metal catalysis, as they can influence the activity, selectivity, and stability of the metal catalyst in a variety of chemical transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. researchgate.netmdpi.com The electronic properties of the pyridine ring, modulated by the methoxy (B1213986) groups, can fine-tune the donor-acceptor characteristics of the resulting ligand, impacting the catalytic performance.

Development of Organic Reagents for Specific Transformations

This compound can be converted into a variety of organometallic reagents. For instance, treatment with strong bases like n-butyllithium can lead to a halogen-metal exchange, generating a lithiated pyridine species. This highly reactive intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups at the 4-position. This methodology allows for the synthesis of unique organic reagents with specific reactivity profiles, which can then be used to effect challenging chemical transformations in organic synthesis.

Applications in Materials Science (as a synthetic building block)

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science. myskinrecipes.com Its ability to be incorporated into larger molecular structures makes it a valuable component in the design and synthesis of novel organic materials with specific electronic and photophysical properties.

For example, functionalized pyridine derivatives synthesized from this building block can be used as components in the creation of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The tunable electronic nature of the pyridine ring, combined with the functionalities introduced through cross-coupling reactions, allows for the rational design of materials with desired properties for specific technological applications. The inherent thermal and chemical stability of the pyridine core also contributes to the robustness of the resulting materials. mdpi.com

Incorporation into Polymeric Structures and Coatings

This compound serves as a valuable building block in materials science, particularly in the synthesis of specialized organic materials and polymers. myskinrecipes.com The incorporation of this and structurally similar substituted pyridines into polymeric backbones or as pendant groups can enhance the material's properties, such as durability and resistance to environmental factors. The pyridine ring, with its specific electronic and coordination properties, along with the reactive bromo group, allows for its integration into various polymer architectures to create materials with tailored functionalities.

Research into related fields, such as the development of molecularly imprinted polymers (MIPs), highlights the utility of the dimethoxyphenyl moiety in creating selective recognition sites. For instance, polymers have been synthesized to target 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (a related compound), demonstrating the potential for creating materials with high selectivity for specific molecular structures. ipp.pt This principle can be extended to the development of advanced coatings or polymeric materials where specific chemical interactions are desired. The presence of the pyridine nitrogen and the methoxy groups can influence intermolecular forces, potentially leading to materials with liquid crystalline-like properties, which are beneficial for creating hard and impact-resistant coatings. google.com

Table 1: Potential Contributions of this compound in Polymer Science

| Property Enhanced | Role of the Compound | Potential Application |

| Chemical Resistance | The stable aromatic pyridine core contributes to the overall robustness of the polymer matrix. | Protective coatings for industrial equipment and substrates. |

| Durability | Integration into the polymer backbone can increase the material's resistance to degradation from environmental factors like UV light and heat. | Long-lasting exterior coatings and advanced composite materials. |

| Selective Recognition | The specific arrangement of functional groups can be used to create cavities in molecularly imprinted polymers for sensing or separation. ipp.pt | Chemical sensors, selective membranes, and chromatographic media. |

| Modified Surface Properties | As a component in coatings, it can alter surface energy, adhesion, and wettability. | Specialty coatings with tailored surface interactions. google.com |

Precursor for Functional Dyes and Pigments